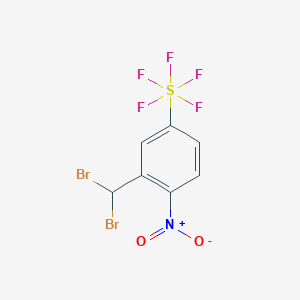

1-Nitro-2-dibromomethyl-4-(pentafluorosulfanyl)benzene

Description

Properties

IUPAC Name |

[3-(dibromomethyl)-4-nitrophenyl]-pentafluoro-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2F5NO2S/c8-7(9)5-3-4(18(10,11,12,13)14)1-2-6(5)15(16)17/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PINRQELAQNSNNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(F)(F)(F)(F)F)C(Br)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2F5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Nitro-2-dibromomethyl-4-(pentafluorosulfanyl)benzene is a complex aromatic compound that features a nitro group, dibromomethyl group, and a pentafluorosulfanyl substituent. Its unique chemical structure suggests potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.

The compound is characterized by its molecular formula and a molecular weight of approximately 366.89 g/mol. The presence of the nitro group (–NO2) is known to influence the compound's reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₉Br₂F₅N |

| Molecular Weight | 366.89 g/mol |

| IUPAC Name | 1-Nitro-2-dibromomethyl-4-(pentafluorosulfanyl)benzene |

| CAS Number | 1309569-31-0 |

Biological Activity Overview

The biological activity of nitro-containing compounds has been widely studied due to their diverse pharmacological effects. The nitro group can act as a pharmacophore or enhance the activity of other functional groups within the molecule.

Antimicrobial Activity

Nitro compounds are recognized for their antimicrobial properties. Research indicates that the reduction of the nitro group can lead to the formation of reactive intermediates that bind to DNA, causing cell death. For instance, compounds similar to 1-nitro derivatives have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of nitro-substituted aromatic compounds. The mechanism often involves the generation of reactive oxygen species (ROS) upon reduction, which can induce apoptosis in cancer cells. A study demonstrated that similar nitro compounds exhibited significant antiproliferative effects against breast cancer cell lines (MCF-7) .

Case Studies

- Study on Antimicrobial Efficacy : A series of nitro-substituted benzenes were tested for their antibacterial activity. The presence of the nitro group was crucial for enhancing activity against Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) observed at low micromolar levels .

- Anticancer Screening : In vitro studies revealed that derivatives with similar structural motifs to 1-nitro-2-dibromomethyl-4-(pentafluorosulfanyl)benzene showed promising results in inhibiting tumor growth in MCF-7 cells, with IC50 values indicating potent activity .

The biological activity of 1-nitro-2-dibromomethyl-4-(pentafluorosulfanyl)benzene can be attributed to:

- Electrophilic Attack : The nitro group can undergo reduction to form reactive intermediates that interact with cellular macromolecules.

- DNA Binding : Nitro derivatives often bind covalently to DNA, leading to strand breaks and cellular apoptosis.

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer metabolism and microbial resistance .

Comparison with Similar Compounds

1-Nitro-4-(pentafluorosulfanyl)benzene

- Structure: NO₂ at position 1, SF₅ at position 3.

- Reactivity : Undergoes vicarious nucleophilic substitution (VNS) with carbanions to introduce substituents at position 2 (e.g., alkyl, aryl groups) in yields of 60–95% .

- Applications: Intermediate for agrochemicals (e.g., 3-(2-Chloro-4-SF₅-phenoxy)benzoic acid) .

3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene

- Structure: F at position 3, NO₂ at position 5, SF₅ at position 1.

- Reactivity : Fluorine acts as a directing group, enabling regioselective nucleophilic aromatic substitution (SNAr) with oxygen, sulfur, and nitrogen nucleophiles .

- Synthesis : Fluorodenitration of 3,5-dinitro-SF₅-benzene with TBAF yields 85% product .

1-Bromo-4-(pentafluorosulfanyl)benzene

- Structure : Br at position 1, SF₅ at position 4.

- Reactivity : Bromine serves as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura).

- Applications : Building block for pharmaceuticals and liquid crystals .

Fluorination vs. Bromination

Vicarious Nucleophilic Substitution (VNS)

- 1-Nitro-4-SF₅-benzene : Reacts with carbanions (e.g., CH₂Cl⁻) to form 2-substituted derivatives .

- Target Compound : The dibromomethyl group may act as a leaving group, enabling displacement reactions, though this is unexplored in the evidence.

Research Findings and Challenges

- Reactivity Limitations : The SF₅ group’s steric bulk and electron-withdrawing nature can hinder electrophilic substitution, necessitating harsh conditions .

- Regioselectivity : Meta-substituted SF₅-benzenes (e.g., 3-fluoro-5-nitro-1-SF₅-benzene) exhibit lower regioselectivity in SNAr compared to para-substituted analogs .

- Synthetic Yields : Fluorodenitration and VNS reactions often require optimization to achieve >70% yields .

Preparation Methods

Introduction to the Pentafluorosulfanyl Group in Aromatic Chemistry

The SF5 group is a highly electron-withdrawing substituent with remarkable stability and lipophilicity. Its incorporation into aromatic rings typically follows two main synthetic strategies:

Direct fluorination of aromatic disulfides or thiols with elemental fluorine, leading to nitro-substituted pentafluorosulfanylbenzenes on an industrial scale. This method is well-established for 3- and 4-nitro-substituted SF5-benzenes and can be scaled up safely using microreactor technology to enhance efficiency and safety.

Umemoto’s synthesis , which involves conversion of aromatic thiols or diaryl disulfides into arylsulfur chlorotetrafluorides followed by fluorination to yield arylsulfur pentafluorides. This method avoids the direct use of elemental fluorine and offers better yields and substrate scope.

These SF5-containing building blocks serve as starting points for further functionalization to introduce other substituents such as nitro and dibromomethyl groups.

Introduction of the Nitro Group

The nitro group is typically introduced onto the aromatic ring via electrophilic aromatic substitution (nitration) . For SF5-benzenes, nitration is generally performed on already SF5-substituted rings, as the SF5 group is strongly electron-withdrawing and directs substitution to meta or para positions depending on the existing substituents.

Industrially, 3- and 4-nitro-(pentafluorosulfanyl)benzenes are produced by direct fluorination of nitro-substituted diaryl disulfides.

Nitration conditions generally involve nitric acid and sulfuric acid mixtures , with reaction parameters adjusted to control regioselectivity and avoid over-nitration or decomposition of the SF5 group.

Introduction of the Dibromomethyl Group

The dibromomethyl substituent (-CHBr2) is commonly introduced by bromination of methyl groups on the aromatic ring, or by direct substitution reactions targeting activated positions.

A typical method involves bromination of a methyl-substituted aromatic compound using bromine (Br2) in the presence of a Lewis acid catalyst such as FeBr3, which facilitates electrophilic bromination at the benzylic position to form the dibromomethyl group.

The reaction is sensitive to the presence of other substituents, and regioselectivity is influenced by the electronic effects of the SF5 and nitro groups.

Given the three substituents—nitro, dibromomethyl, and pentafluorosulfanyl—the synthetic route typically follows a stepwise functional group introduction with careful order to avoid incompatibilities:

| Step | Target Transformation | Typical Conditions / Reagents | Notes |

|---|---|---|---|

| 1. | Introduction of SF5 group | Direct fluorination of nitro-substituted diaryl disulfides with elemental fluorine or Umemoto’s synthesis | Industrial scale, requires careful handling of fluorine |

| 2. | Nitration | HNO3 / H2SO4 mixture | Performed on SF5-substituted benzene to yield nitro-SF5-benzenes |

| 3. | Bromination of methyl group to dibromomethyl | Br2 / FeBr3 or similar Lewis acid catalyst | Bromination at benzylic position of methyl substituent |

Alternatively, the dibromomethyl group can be introduced by bromination of a methyl substituent already present on a nitro-SF5-benzene intermediate , or by direct substitution if a suitable precursor is available.

Summary Table of Preparation Methods

| Preparation Step | Method Description | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| SF5 Introduction | Direct fluorination of nitro-diaryl disulfides or Umemoto’s synthesis | Elemental fluorine, diaryl disulfides, AgF2 or XeF2 (alternative) | High industrial scalability; well-established | Handling of elemental fluorine; limited substrate scope |

| Nitro Group Introduction | Electrophilic aromatic nitration | HNO3 / H2SO4 | Straightforward; high regioselectivity | Harsh acidic conditions may affect SF5 stability |

| Dibromomethyl Introduction | Bromination of methyl group | Br2 / FeBr3 | High regioselectivity for benzylic bromination | Requires methyl precursor; sensitive to other substituents |

Research Findings and Practical Notes

The direct fluorination method for SF5 group introduction is widely used industrially for nitro-substituted aromatic compounds and can be adapted for ortho-substituted derivatives, which is relevant for the 1-nitro-2-dibromomethyl-4-(pentafluorosulfanyl)benzene target.

Nucleophilic aromatic substitution (SNAr) and vicarious nucleophilic substitution (VNS) reactions have been explored extensively for SF5-nitrobenzenes to introduce diverse substituents, but the dibromomethyl group is typically introduced via electrophilic bromination rather than nucleophilic substitution.

The order of substituent introduction is critical : introducing the SF5 group early allows for subsequent nitration and bromination, while attempting to introduce SF5 last is synthetically challenging due to the harsh conditions required.

The dibromomethyl group can be introduced by bromination of a methyl substituent on the aromatic ring, often requiring careful control of reaction conditions to avoid overbromination or side reactions.

Q & A

Q. Critical Parameters

| Step | Temperature (°C) | Solvent System | Yield (%) |

|---|---|---|---|

| Bromination | 0–6 | Dichloromethane | 60–75 |

| SF₅ Functionalization | 25–40 | Dry THF | 40–55 |

Advanced: How do electronic effects of the pentafluorosulfanyl group influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?

Methodological Answer:

The strong electron-withdrawing nature of the -SF₅ group directs EAS to the meta position relative to itself. Experimental validation involves:

- Competitive Reactivity Studies : Compare nitration rates of SF₅-substituted vs. non-substituted analogs using HNO₃/H₂SO₄. Monitor regioselectivity via NMR (e.g., ¹⁹F NMR for SF₅ tracking) .

- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, confirming charge depletion at meta positions .

- Contradiction Resolution : If unexpected para substitution occurs, assess steric effects or competing resonance stabilization using X-ray crystallography .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify aromatic protons and nitro/SF₅ proximity through splitting patterns (e.g., deshielding at δ 8.2–8.5 ppm for nitro-adjacent protons) .

- ¹⁹F NMR : Resolve SF₅ signals (δ -40 to -60 ppm) and dibromomethyl fluorine coupling .

- IR Spectroscopy : Confirm nitro (1520 cm⁻¹ asymmetric stretch) and C-Br (650 cm⁻¹) groups .

- Mass Spectrometry (HRMS) : Use ESI+ or EI modes to verify molecular ion clusters (e.g., [M+H]⁺ at m/z 438.89) .

Advanced: How can discrepancies in reaction yields under varying solvent polarities be systematically addressed?

Methodological Answer:

Discrepancies often arise from solvent-dependent stabilization of intermediates:

- Solvent Screening : Test aprotic (e.g., DMF, THF) vs. protic (e.g., MeOH) solvents. For SF₅ reactions, non-polar solvents (toluene) favor electrophilic pathways .

- Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to track intermediate lifetimes. Polar solvents may accelerate nitro-group hydrolysis, reducing yield .

- Controlled Replication : Repeat reactions with degassed solvents to rule out oxidation side reactions, referencing protocols for nitrobenzene derivatives .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fluoropolymer-coated lab coats to resist SF₅ group reactivity .

- Ventilation : Conduct reactions in a fume hood with HEPA filters to capture volatile brominated byproducts .

- Spill Management : Neutralize spills with sodium bicarbonate/sand mixtures; avoid water to prevent SF₅ hydrolysis to HF .

Advanced: How can computational modeling predict the compound’s reactivity in novel catalytic systems?

Methodological Answer:

- Reaxys/PISTACHIO Databases : Screen for analogous SF₅-substituted benzene reactions to identify compatible catalysts (e.g., Pd/C for hydrogenation) .

- Transition State Analysis : Use Gaussian16 to model activation energies for cross-coupling reactions (e.g., Suzuki-Miyaura), optimizing ligand-electron density .

- Validation : Compare predicted vs. experimental yields for Pd-mediated couplings; discrepancies may indicate unaccounted steric effects from the dibromomethyl group .

Basic: How does the nitro group affect the compound’s stability under acidic vs. basic conditions?

Methodological Answer:

- Acidic Conditions : Nitro groups stabilize the aromatic ring via resonance, but SF₅ may hydrolyze to -SO₃H under strong acids (e.g., H₂SO₄). Monitor via TLC (Rf shift) .

- Basic Conditions : Nitro groups deprotonate adjacent C-H bonds, leading to dimerization. Use buffered solutions (pH 4–6) during storage to mitigate degradation .

Advanced: What strategies resolve conflicting crystallographic data on the compound’s conformation?

Methodological Answer:

- High-Resolution XRD : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to resolve ambiguities in SF₅ group orientation .

- DFT Geometry Optimization : Compare computed bond angles with experimental data; deviations >2° suggest crystal packing artifacts .

- Dynamic NMR : Probe rotational barriers of the dibromomethyl group at low temperatures (-90°C) to confirm conformational flexibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.